N-(6-ethoxy-4-methylquinazolin-2-yl)guanidine
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Overview
Description
Scientific Research Applications
Gastric Acid Secretion
2-guanidine-4-methylquinazoline (2-GMQ), a compound structurally related to N-(6-ethoxy-4-methylquinazolin-2-yl)guanidine, has been shown to decrease basal and stimulated gastric acid secretion. This effect is linked to anti H2-histamine activity, suggesting potential applications in treating conditions related to excessive gastric acid production (Pinelli et al., 1996).
Cytotoxicity and Anticancer Properties
Research on quinoline-pyrimidine hybrid compounds derived from 3-acetyl-4-hydroxy-1-methylquinolin-2(1H)-one, which reacts with guanidine hydrochloride, has shown promising results in cytotoxicity against human hepatocellular carcinoma HepG2 and squamous cell carcinoma KB cancer lines. These compounds demonstrate potential as anticancer agents (Toan et al., 2020).
Opioid Receptor Antagonism
A series of 4-aminoquinazoline derivatives, closely related to N-(6-ethoxy-4-methylquinazolin-2-yl)guanidine, has been found to act as potent antagonists of the ORL1 opioid receptor. These findings could have implications in the development of treatments for opioid-related disorders (Okano et al., 2009).
Adrenergic Blocking Effects
N-substituted 3,4-dihydroquinazolines, which can be considered rigid analogues of phenylguanidines, have shown to decrease blood pressure and antagonize the pressor response to norepinephrine in rats. This points towards potential applications in cardiovascular conditions (Grosso et al., 1980).
Anti-Inflammatory Activity
Basic N,N',N''-trisubstituted guanidines, including compounds with a thiazolylguanidine moiety linked to the 2-methylquinoline ring, exhibit significant antiinflammatory activity. This research could lead to the development of new anti-inflammatory drugs (Rachlin et al., 1980).
GABA-A ρ1 Receptor Modulation
Compounds like amiloride and 2-guanidine-4-methylquinazoline (GMQ) have been studied for their modulatory effects on the GABA-A ρ1 receptors. Understanding the actions of these guanidine compounds on ion channels could have implications in neuroscience and pharmacology (Snell & Gonzales, 2015).
Antimicrobial Activities
Research on quinoline derivatives carrying a 1,2,3-triazole moiety has demonstrated significant antibacterial and antifungal activities. This suggests potential applications in developing new antimicrobial agents (Thomas et al., 2010).
Safety and Hazards
properties
IUPAC Name |
2-(6-ethoxy-4-methylquinazolin-2-yl)guanidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O/c1-3-18-8-4-5-10-9(6-8)7(2)15-12(16-10)17-11(13)14/h4-6H,3H2,1-2H3,(H4,13,14,15,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGHODIDPXRXPOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(N=C(N=C2C=C1)N=C(N)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-ethoxy-4-methylquinazolin-2-yl)guanidine |
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